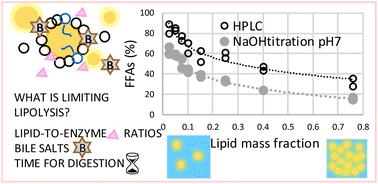In vitro digestion of high-lipid emulsions: towards a critical interpretation of lipolysis†
Food & Function Pub Date: 2023-11-21 DOI: 10.1039/D3FO03816E
Abstract
Investigating the gastrointestinal fate of food emulsions is critical to unveil their nutritional relevance. To this end, the protocol standardized by COST INFOGEST 2.0 is meaningful for guiding in vitro digestion experiments. In contrast with studies addressing emulsions with low dispersed phase volume fraction (φ 0.05–0.1), we presently raise some points for a proper interpretation of the digestibility of emulsions with high lipid content using the pH-stat method. Oil-in-water high internal phase emulsions (HIPEs) were submitted to gastric pre-lipolysis with the addition of rabbit gastric lipase (RGE). Commercial mayonnaise (φ 0.76) was systematically diluted (φ 0.025, 0.05, 0.1, 0.15, 0.25, 0.4, and 0.76) to cover a wide range of enzyme-to-lipid ratios (8.5–0.3 U per µmol for RGE and 565.1–18.6 U per µmol for pancreatin, in the gastric and intestinal phases, respectively). Lipolysis was tracked either by fatty acid titration (NaOH titration) or completed by analysis of lipid classes and fatty acid composition. Gastric lipase resulted in substantial lipid hydrolysis, reaching 20 wt% at low lipid fractions (φ 0.025 and 0.05). Likewise, the kinetics and extent of lipolysis during intestinal digestion were modulated by the enzyme-to-substrate ratio. A logarithmic relationship between lipid hydrolysis and lipid concentration was observed, with a very limited extent at the highest lipid content (φ 0.76). A holistic interpretation relying on FFA titration and further evaluation of all lipolytic products appears of great relevance to capture the complexity of the effects involved. Overall, this work contributes to rationally and critically evaluating the outcomes of static in vitro experiments of lipid digestion.


Recommended Literature
- [1] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide
- [2] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [3] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [4] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [5] Encoded peptide libraries and the discovery of new cell binding ligands†
- [6] Hydrogen storage properties and neutron scattering studies of Mg2(dobdc)—a metal–organic framework with open Mg2+adsorption sites†‡
- [7] The single-crystal Raman spectrum of rhombic sulphur
- [8] Note on the Valenta acetic acid test
- [9] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [10] Designing Ce single-atom-sites coupled with CeO2 nanoparticles for oxygen reduction enhancement†

Journal Name:Food & Function
Research Products
-
CAS no.: 14941-53-8
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4









